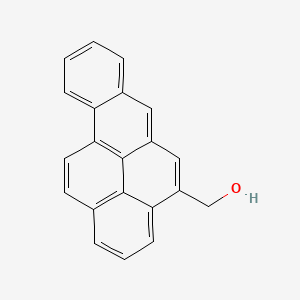
Benzo(a)pyrene-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-4-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed by the addition of a methanol group to the benzo(a)pyrene structure. Benzo(a)pyrene itself is a product of incomplete combustion of organic matter and is found in substances like coal tar, tobacco smoke, and grilled meats
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . The resulting hydroxylated product is then methylated using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s carcinogenic nature. when required, it can be synthesized in large quantities using batch reactors where the reaction conditions are carefully monitored to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-4-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzo(a)pyrene-4-methanol involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can form adducts with DNA . This process is mediated by the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of enzymes involved in the metabolism of PAHs .
Comparación Con Compuestos Similares
Benzo(a)pyrene-4-methanol is unique among PAH derivatives due to the presence of the methanol group, which alters its chemical and biological properties. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with a similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical behaviors.
Indenopyrenes: PAHs with indene rings fused to the pyrene structure.
These compounds share similar pathways of metabolic activation and carcinogenicity but differ in their specific chemical and biological properties .
Propiedades
Número CAS |
86073-01-0 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
benzo[a]pyren-4-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-11-15-10-14-4-1-2-6-17(14)19-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 |
Clave InChI |
RJWPFWUNDLISQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


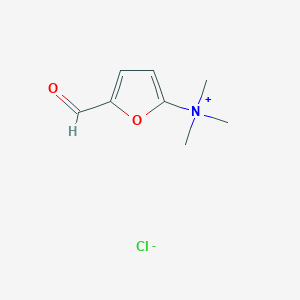
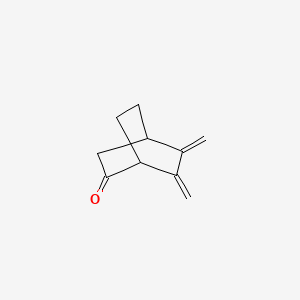
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
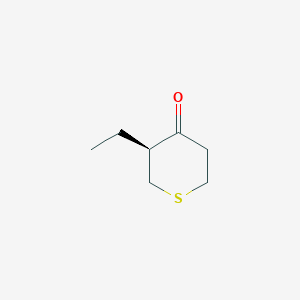
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
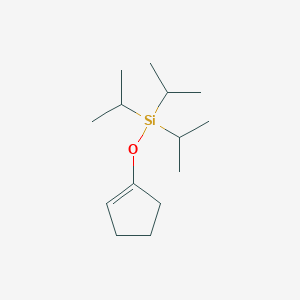
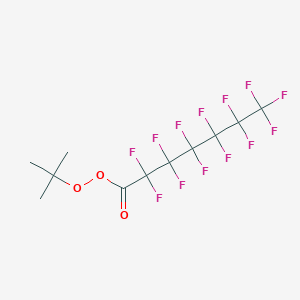

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
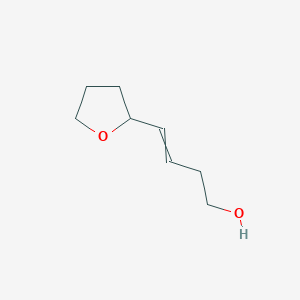

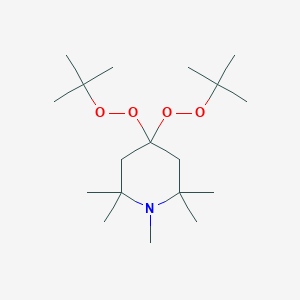
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
